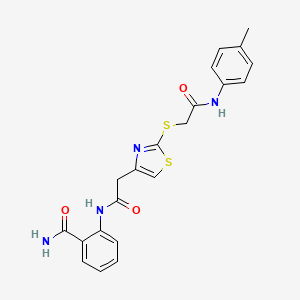![molecular formula C19H16Cl2N4O2S2 B2408453 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-88-4](/img/structure/B2408453.png)
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Morphology Control in Solar Cells
Heterojunction Solar Cells
Compounds with complex structures similar to the one mentioned often play a role in materials science, such as in the development of photovoltaic cells. For example, research on polycarbazole-based solar cells has shown that controlling the morphology of polymer blends in solar cells can significantly impact device performance. Adjusting solvent interactions and aggregation in the active layer of solar cells can lead to enhanced photovoltaic efficiency, demonstrating the potential application of complex organic molecules in renewable energy technologies (Chu et al., 2011).
Antimicrobial and Larvicidal Activities
Novel Triazinone Derivatives
Similar thiadiazole derivatives have been explored for their antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections. For instance, novel thiadiazolotriazinone derivatives were evaluated for their growth inhibition properties against certain pathogens and mosquito larvicidal activity, showcasing their applicability in public health and pest control (Kumara et al., 2015).
Inhibitors of Type III Secretion in Yersinia
Bacterial Infection Prevention
Research into compounds with thiadiazole components has included the development of type III secretion system inhibitors, which can prevent bacterial infections by inhibiting the secretion mechanisms essential for bacterial virulence. This application is crucial in developing new antibacterial strategies, especially against pathogens like Yersinia (Kauppi et al., 2007).
Synthesis and Characterization of Complexes
Metal Complexes Synthesis
The synthesis and characterization of metal complexes involving thiadiazole derivatives demonstrate the compound's versatility in forming coordination complexes with metals, which have applications in catalysis, material science, and as ligands in coordination chemistry (Adhami et al., 2012).
Green Chemistry Applications
Synthesis of Benzamides
The green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from benzohydrazides showcases the application of thiadiazole derivatives in producing compounds under environmentally friendly conditions. This research aligns with the principles of green chemistry, aiming for nearly quantitative yields with minimal environmental impact (Horishny & Matiychuk, 2020).
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-15(11(2)5-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTAVNHBYSUZDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

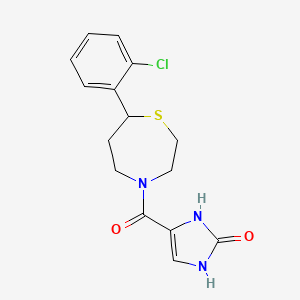
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)
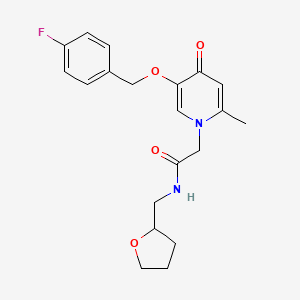
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
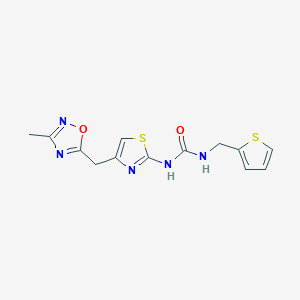
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)
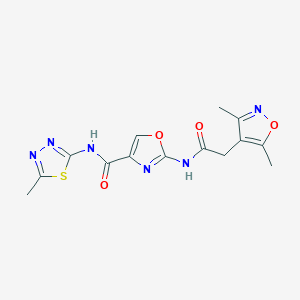
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)
